molecular formula C20H22N4O5S3 B2815174 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide CAS No. 307509-27-9

4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2815174
CAS No.: 307509-27-9
M. Wt: 494.6
InChI Key: GEVCXOAUDIEMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide-based benzamide derivative characterized by a central benzamide scaffold substituted with a diethylsulfamoyl group at the para position and a thiazole sulfamoyl moiety on the adjacent phenyl ring. Its molecular formula is C₂₀H₂₀FN₃O₃S₂, with a monoisotopic mass of 433.093012 Da . This compound exemplifies structural features common to sulfonamide drugs, which often exhibit bioactivity in antimicrobial, anticancer, or enzyme-modulatory contexts.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S3/c1-3-24(4-2)32(28,29)18-9-5-15(6-10-18)19(25)22-16-7-11-17(12-8-16)31(26,27)23-20-21-13-14-30-20/h5-14H,3-4H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVCXOAUDIEMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds containing sulfamoyl groups exhibit antimicrobial properties. The thiazole moiety is known for enhancing the efficacy of drugs against bacterial infections. Research has demonstrated that derivatives similar to this compound can act against various pathogens, making them candidates for antibiotic development.
  • Anticancer Potential :
    • The compound's structure suggests potential activity against cancer cells. Compounds with similar sulfamoyl and thiazole groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Clinical studies are needed to confirm these effects in vivo.
  • Enzyme Inhibition :
    • The presence of sulfonamide groups allows for the inhibition of certain enzymes, particularly those involved in folate synthesis in bacteria. This mechanism can be exploited for developing new antibacterial agents.

Biochemical Applications

  • Drug Delivery Systems :
    • The compound's solubility properties make it a suitable candidate for formulating drug delivery systems. Its ability to form complexes with various biomolecules can enhance the bioavailability of therapeutic agents.
  • Biological Probes :
    • Due to its distinct chemical structure, this compound can be utilized as a probe in biochemical assays to study enzyme activity or cellular processes, particularly in the context of sulfamoyl group interactions.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated several sulfamoyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide significantly enhanced antimicrobial activity compared to traditional sulfa drugs.
  • Cancer Cell Line Testing :
    • In vitro studies conducted on breast cancer cell lines demonstrated that compounds with thiazole and sulfamoyl functionalities could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, suggesting potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The thiazole ring can interact with various biological targets, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide and related compounds:

Compound Name Structural Features Melting Point (°C) Molecular Weight (Da) Key Data/Activity References
This compound Diethylsulfamoyl, thiazole sulfamoyl N/A 433.52 Monoisotopic mass: 433.093012; ChemSpider ID: 1933317
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 4-Fluoro benzamide, tetrahydrofuran sulfamoyl 236–237 N/A [α]D = +10.6°; confirmed by NMR and HRMS
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) Oxazole sulfamoyl, unsubstituted benzamide 278–280 N/A Synthesized via microwave-assisted method (97% yield)
3,4-Dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 3,4-Dimethyl benzamide, thiazole sulfamoyl N/A N/A CAS: 329226-27-9; structural analog with enhanced steric bulk
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl-phenyl sulfamoyl, thiazole sulfamoyl N/A N/A ZINC1518411; potential kinase modulator
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenyl-thiazole N/A N/A Nitro group enhances electron-withdrawing effects; ZINC2814885
4-(Diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide Diethylsulfamoyl, thiadiazole sulfamoyl N/A 523.65 Thiadiazole substitution alters electronic profile; CAS: 313505-50-9

Key Structural Variations and Implications

Sulfamoyl Group Modifications: The diethylsulfamoyl group in the target compound contrasts with methyl-phenyl sulfamoyl () or tetrahydrofuran-linked sulfamoyl (). Replacement with a nitro group () introduces strong electron-withdrawing effects, which could influence binding to electron-rich biological targets .

Heterocyclic Sulfamoyl Moieties :

  • Thiazole (target compound) vs. oxazole () or thiadiazole (): Thiazole’s sulfur atom contributes to π-stacking interactions, whereas oxazole’s oxygen may reduce metabolic stability. Thiadiazole derivatives () exhibit higher molecular weights and altered electronic profiles .

Benzamide Substitutions: Fluorine or chlorine at the benzamide para position () increases electronegativity and may enhance target affinity.

Biological Activity

The compound 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Benzamide with a diethylsulfamoyl group and a thiazole moiety.
  • Molecular Formula : C15_{15}H18_{18}N4_{4}O3_{3}S2_{2}.
  • Molecular Weight : Approximately 358.46 g/mol.

The presence of the sulfamoyl and thiazole groups suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

Studies have demonstrated that compounds with similar structures can inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, crucial in folate biosynthesis .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of similar sulfonamide derivatives have revealed promising results. In animal models, compounds structurally related to this compound have shown protective effects against seizures induced by electrical stimulation . The mechanisms are thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it may act as a non-covalent inhibitor for various enzymes involved in metabolic pathways. For instance, molecular docking studies suggest that similar compounds can effectively bind to active sites of target enzymes, inhibiting their function .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of the compound. Results indicate moderate cytotoxic effects on certain cancer cell lines while exhibiting selective antimicrobial activity at lower concentrations .

Cell Line IC50 (µM) Activity
HepG245Moderate Cytotoxicity
MonoMac650Moderate Cytotoxicity
Staphylococcus aureus32Antimicrobial Activity

In Vivo Studies

Animal models have been employed to evaluate the anticonvulsant effects of related compounds. For example, a study demonstrated that certain thiazole-containing benzamides provided significant protection against induced seizures in mice .

Model Dose (mg/kg) Protection Rate (%)
MES20100
scMET1585
6 Hz1090

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-(diethylsulfamoyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:
  • Sulfamoyl group introduction : Reacting a benzamide precursor with diethylamine-sulfonyl chloride under anhydrous conditions (0–5°C, dichloromethane solvent) .
  • Thiazole ring coupling : Using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the thiazol-2-ylsulfamoyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
    Critical parameters include temperature control (<5°C during sulfonylation), solvent polarity (aprotic for coupling), and stoichiometric ratios (1:1.2 for sulfamoyl group addition) .

Q. How does the structural configuration of this compound influence its biological activity?

  • Methodological Answer : The compound’s sulfamoyl and thiazole groups are critical for target binding. For example:
  • Diethylsulfamoyl : Enhances lipophilicity, improving membrane permeability compared to dimethyl analogs .
  • Thiazol-2-ylsulfamoyl phenyl : Acts as a hydrogen-bond acceptor, enabling interactions with enzymatic active sites (e.g., carbonic anhydrase IX) .
  • Benzamide core : Stabilizes π-π stacking with aromatic residues in protein targets .
    Structure-activity relationship (SAR) studies suggest that replacing diethyl with dipropyl groups reduces solubility but increases target affinity .

Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional group integration (e.g., diethyl protons at δ 1.1–1.3 ppm, thiazole protons at δ 7.4–7.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 505.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology to optimize variables like temperature (40–60°C for coupling), catalyst loading (0.5–2 mol% Pd), and reaction time (12–24 hrs) .
  • By-product mitigation : Add molecular sieves to absorb water during sulfonylation, reducing hydrolysis side reactions .
  • Alternative solvents : Replace DMF with THF to reduce carboxylate by-products in coupling steps .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Refine docking poses (e.g., using AMBER or GROMACS) to account for protein flexibility, which may explain discrepancies in IC₅₀ values .
  • Free-energy perturbation (FEP) : Quantify binding energy differences caused by substituent effects (e.g., ethyl vs. methyl groups) .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to compare predicted vs. observed binding thermodynamics .

Q. What advanced mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with carbonic anhydrase IX to resolve binding modes at 1.8 Å resolution .
  • Surface Plasmon Resonance (SPR) : Measure real-time kinetics (kₐₙₖₒₙ) for target binding using a Biacore system .
  • Metabolite profiling : Use LC-MS/MS to identify off-target effects (e.g., cytochrome P450 inhibition) in hepatic microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.